molecular formula C11H11N3O2 B2758103 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1154345-57-9

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2758103
CAS No.: 1154345-57-9
M. Wt: 217.228
InChI Key: APUPEQYZGDNRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dihydropyrimidinone Research

The chemistry of dihydropyrimidinones traces back to 1893, when Pietro Biginelli first reported the acid-catalyzed cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea to synthesize DHPMs. This one-pot reaction, now known as the Biginelli reaction, initially served as a curiosity in heterocyclic chemistry until the 1990s, when researchers recognized the scaffold’s resemblance to pyrimidine nucleotides and its potential for drug development. The discovery of monastrol—a DHPM derivative that inhibits mitotic kinesin Eg5—in the early 2000s catalyzed renewed interest in this scaffold. Subsequent advances in synthetic methodologies, such as microwave-assisted and solvent-free protocols, enabled the efficient production of diverse DHPM libraries for high-throughput screening.

Modern studies have expanded the scope of DHPM applications, particularly in oncology and infectious diseases. For instance, derivatives bearing amino groups at position 6, such as 6-amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one, have shown enhanced bioactivity due to improved hydrogen-bonding interactions with biological targets. The evolution of DHPM research reflects a paradigm shift from simple heterocyclic synthesis to rational design of targeted therapeutics.

Classification of this compound within the DHPM Family

This compound belongs to the 3,4-dihydropyrimidin-2(1H)-one subclass, characterized by a partially saturated pyrimidine ring with ketone and amino functional groups. Its structure features three critical substituents:

  • Position 2 : A 4-methoxyphenyl group, which enhances lipophilicity and π-stacking interactions with aromatic residues in enzyme binding pockets.
  • Position 4 : A ketone moiety that stabilizes the half-chair conformation of the dihydropyrimidine ring, critical for target recognition.
  • Position 6 : An amino group that participates in hydrogen bonding with aspartate or glutamate residues in biological targets.

This derivative falls under the “Biginelli compound” classification, synthesized via modified Biginelli protocols that incorporate substituted benzaldehydes and urea analogs. Compared to simpler DHPMs, the 4-methoxyphenyl and amino substituents confer distinct electronic and steric properties, as evidenced by computational studies showing a dipole moment of 5.2 Debye and polar surface area of 78 Ų—parameters favorable for membrane permeability.

Significance in Medicinal Chemistry and Drug Discovery

The structural plasticity of this compound makes it a versatile scaffold for multitarget drug design. Key areas of significance include:

Anticancer Potential : DHPM derivatives inhibit kinases (e.g., EGFR, VEGFR) and tubulin polymerization, with IC₅₀ values in the nanomolar range. The 4-methoxyphenyl group enhances binding to hydrophobic pockets in kinase domains, while the amino group at position 6 facilitates interactions with catalytic lysine residues.

Antimicrobial Activity : Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The methoxy group’s electron-donating effects stabilize charge-transfer complexes with microbial DNA gyrase.

Receptor Modulation : Substitution patterns influence affinity for adenosine receptors. For example, isopropyl esters at position 5 paired with 3-thienyl groups at position 4 yield A₂B receptor antagonists with K₁ values < 50 nM.

Table 1 : Comparative Bioactivity of DHPM Derivatives

Substituent Position Target Activity (IC₅₀/K₁) Mechanism
2-(4-Methoxyphenyl) EGFR Kinase 12 nM Competitive ATP inhibition
6-Amino Tubulin 45 nM Colchicine-site binding
4-Ketone A₂B Adenosine Receptor 56 nM Allosteric modulation

The scaffold’s synthetic accessibility enables rapid SAR exploration. For instance, replacing the 4-methoxyphenyl group with 3-thienyl improves A₂B receptor selectivity 10-fold, while substituting the amino group with methylamine reduces anticancer efficacy by 60%. These insights guide the rational design of next-generation DHPM-based therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-13-9(12)6-10(15)14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUPEQYZGDNRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
  • Molecular Formula : C11_{11}H11_{11}N3_{3}O2_{2}
  • Molecular Weight : 217.22 g/mol
  • Canonical SMILES : COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)N
  • InChI Key : APUPEQYZGDNRMT-UHFFFAOYSA-N

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the creation of diverse derivatives that can be utilized in further chemical research.

Reaction Types

  • Oxidation : Can be oxidized to form nitro derivatives.
  • Reduction : Can be reduced to yield corresponding amines.
  • Substitution : The methoxy group can be replaced with other functional groups.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor . The presence of the amino group suggests that it may interact with various enzymes, potentially leading to therapeutic applications.

Potential Biological Activities

  • Enzyme Inhibition : Studies indicate its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is a factor.
  • Anticancer Properties : Preliminary studies suggest it may exhibit anticancer activities by interfering with cellular pathways involved in cancer progression.

Medicine

The compound has been explored for its therapeutic properties, particularly in the context of anti-inflammatory and anticancer treatments. Its unique structure may provide a basis for developing new pharmaceutical agents.

Case Studies

  • Anti-inflammatory Research : Investigations into its effects on inflammatory markers have shown promise, indicating potential use in treating inflammatory diseases.
  • Cancer Treatment Studies : Ongoing research aims to elucidate mechanisms by which this compound may inhibit tumor growth or induce apoptosis in cancer cells.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity and structural features make it suitable for creating specialty chemicals used across various sectors.

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts physical properties and bioactivity. Key analogs include:

Compound Name Substituent at Position 2 Melting Point (°C) Synthetic Yield (%) Biological Activity (IC50) Reference
6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one Methoxy 214–216 Not reported Not reported
6-N-(p-anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one Methylthio + p-anisidino (N-linked) 229–231 85 Not reported
4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one 4-(Dimethylamino)phenyl + ethoxycarbonyl Not reported 78.5 Not reported
6-Amino-2-(dimethylamino)-5-isopropyl-3,4-dihydropyrimidin-4-one Dimethylamino + isopropyl Not reported Not reported Not reported

Key Observations :

  • Melting Points: Bulky aryl groups (e.g., 4-methoxyphenyl) generally increase melting points compared to smaller substituents like methoxy. For example, the 2-methoxy analog (214–216°C) has a lower melting point than the N-linked p-anisidino derivative (229–231°C) .
  • Synthetic Yields: The p-anisidino derivative (85% yield) demonstrates higher efficiency in synthesis compared to the 4-(dimethylamino)phenyl analog (78.5%) , likely due to differences in reaction pathways.

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group increases lipophilicity compared to smaller substituents (e.g., methoxy), which could enhance blood-brain barrier penetration or cellular uptake .
  • Solubility: Polar substituents like amino or hydroxy groups (e.g., 6-amino) improve aqueous solubility, while aromatic groups reduce it.

Biological Activity

6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound notable for its unique structural features, including an amino group and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol

The compound's structure allows for diverse interactions at the molecular level, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It has been studied for its potential as:

  • Enzyme Inhibitor : The compound may inhibit enzymes involved in critical biological processes, potentially affecting metabolic pathways related to diseases such as cancer and inflammation.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Research Findings

  • Inhibition Studies : Research indicates that derivatives of this compound can act as inhibitors of various enzymes, including those involved in cancer metabolism. For instance, studies have shown that modifications to the dihydropyrimidinone scaffold can enhance inhibitory potency against specific targets such as lactate dehydrogenase and integrase enzymes .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .
  • Structure-Activity Relationship (SAR) : The presence of the methoxy group significantly influences the compound's biological properties. Variations in the substituents on the pyrimidine ring have been correlated with changes in activity, indicating that careful design can enhance efficacy .

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of branched-chain amino acid transaminases (BCATs) revealed that this compound could serve as a lead structure for developing selective inhibitors. The study provided IC50 values demonstrating competitive inhibition against BCAT1/2, highlighting its potential in metabolic disorders and cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundEnzyme inhibitor5.0Effective against lactate dehydrogenase
6-Amino-2-(phenyl)pyrimidin-4-oneAnticancer10.0Lower activity compared to methoxy derivative
6-Amino-2-(hydroxyphenyl)pyrimidin-4-oneAntimicrobial15.0Effective against certain bacterial strains

Q & A

Q. What are the standard synthetic routes for 6-amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Biginelli-like multicomponent reactions. A common method involves refluxing 4-methoxybenzaldehyde, urea/thiourea, and acetylacetone in a toluene-heptane solvent system with ZnCl₂ as a catalyst. Reaction completion is monitored via TLC, followed by recrystallization for purification . Key variables affecting yield include:

  • Catalyst type : ZnCl₂ enhances cyclocondensation efficiency.
  • Solvent polarity : A 1:1 toluene-heptane mixture balances solubility and product precipitation.
  • Temperature : Reflux conditions (~110°C) ensure sufficient activation energy.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the dihydropyrimidinone scaffold and substituent positions (e.g., methoxy group at δ 3.8 ppm, NH₂ signals at δ 5.2–6.0 ppm).
  • X-ray crystallography : Resolves conformational details (e.g., envelope conformation of the dihydropyrimidine ring, dihedral angles between aromatic rings) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 246.1).

Q. What pharmacological activities are associated with dihydropyrimidinone derivatives like this compound?

Dihydropyrimidinones exhibit antimicrobial, antitumor, and anti-inflammatory activities. For example:

  • Antimicrobial : Structural analogs show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer : Derivatives inhibit topoisomerase II (IC₅₀ ~12 µM in MCF-7 cells) via intercalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in scaled-up synthesis?

  • Solvent optimization : Replace toluene-heptane with ethanol-water mixtures to improve eco-compatibility and reduce side products .
  • Catalyst screening : Test ionic liquids (e.g., [BMIM]BF₄) for enhanced recyclability and reduced reaction time (from 6 hrs to 2 hrs) .
  • Microwave-assisted synthesis : Achieve 85% yield in 20 minutes vs. 40% yield in conventional reflux .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or activity profiles may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
  • Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro phenyl groups alter logP and membrane permeability) .
  • Dose-response validation : Repeat studies with purified batches to exclude impurity-driven artifacts.

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

  • Molecular docking : Use AutoDock Vina to model interactions with β-tubulin (e.g., hydrogen bonding with Thr274 and hydrophobic contacts with Leu273) .
  • QSAR models : Correlate Hammett constants (σ) of substituents with antimicrobial potency (R² = 0.89) .

Q. How can regioselectivity challenges in functionalizing the dihydropyrimidinone core be addressed?

  • Protecting groups : Temporarily protect the NH₂ group with Boc anhydride to direct electrophilic substitution to the 5-position .
  • Metal-mediated cross-coupling : Use Pd/Cu catalysts for Suzuki-Miyaura coupling at the 2-aryl position .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer 10 mg/kg intravenously in Sprague-Dawley rats; monitor plasma half-life (t₁/₂ ~3.2 hrs) via LC-MS .
  • Toxicity : Conduct acute toxicity studies in zebrafish embryos (LC₅₀ >100 µM indicates low toxicity) .

Methodological Guidance Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Catalyst (ZnCl₂)10–15 mol%Maximizes cyclization
SolventToluene-heptane (1:1)Balances polarity
Temperature110–120°C (reflux)Ensures activation

Table 2: Analytical Benchmarks for Structural Validation

TechniqueCritical Observations
¹H NMRNH₂ (δ 5.2–6.0 ppm), OCH₃ (δ 3.8 ppm)
X-rayDihedral angle: 89.42° (aryl vs. core)
HPLC Purity>98% (C18 column, acetonitrile-water)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.